5-(2H-1,3-benzodioxol-5-yl)-1-methanesulfonyl-3-phenyl-4,5-dihydro-1H-pyrazole

GPR35 orphan GPCR pyrazoline

Researchers requiring a validated chemical probe for GPR35 or MEKK2-MEK5 ERK5 pathway studies often face target-class mismatch with generic pyrazoline COX-2 inhibitors. This specific compound (CAS 511237-87-9) resolves that gap with a verified, orthogonal polypharmacology profile distinct from COX-2. - GPR35 binding (IC₅₀ 1.42 µM) enables assay development and competitive binding studies for inflammatory bowel disease and nociception research. - MEKK2-MEK5 PB1 domain inhibition (EC₅₀ 0.97 µM) provides a confirmed PPI inhibitor entry point for cancer and cardiac hypertrophy signaling. - EBV gp42 inhibition (IC₅₀ 6.25 µM) supports viral entry mechanistic studies. - Zero H-bond donors, XLogP3 2.3, MW 344.4 g/mol: an ideal CNS-permeant benchmark for fragment-based library design. Supplied as a research-grade screening probe with guaranteed quality for reproducible SAR and pharmacological deconvolution.

Molecular Formula C17H16N2O4S
Molecular Weight 344.39
CAS No. 511237-87-9
Cat. No. B2386199
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(2H-1,3-benzodioxol-5-yl)-1-methanesulfonyl-3-phenyl-4,5-dihydro-1H-pyrazole
CAS511237-87-9
Molecular FormulaC17H16N2O4S
Molecular Weight344.39
Structural Identifiers
SMILESCS(=O)(=O)N1C(CC(=N1)C2=CC=CC=C2)C3=CC4=C(C=C3)OCO4
InChIInChI=1S/C17H16N2O4S/c1-24(20,21)19-15(10-14(18-19)12-5-3-2-4-6-12)13-7-8-16-17(9-13)23-11-22-16/h2-9,15H,10-11H2,1H3
InChIKeyLEPVPLHDJMIMGR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

5-(2H-1,3-benzodioxol-5-yl)-1-methanesulfonyl-3-phenyl-4,5-dihydro-1H-pyrazole: Compound Identity and Screening Provenance


5-(2H-1,3-benzodioxol-5-yl)-1-methanesulfonyl-3-phenyl-4,5-dihydro-1H-pyrazole (CAS 511237-87-9; PubChem CID 3153499; MLS000548259) is a synthetic 4,5-dihydro-1H-pyrazole (pyrazoline) derivative bearing a benzodioxole moiety at position 5, a methanesulfonyl group at N1, and a phenyl substituent at position 3 [1]. The compound emerged from the NIH Molecular Libraries Screening Centers Network (MLSCN) and has been evaluated in multiple high-throughput screening campaigns, depositing bioactivity data in PubChem and BindingDB [2]. Its molecular formula is C₁₇H₁₆N₂O₄S, with a molecular weight of 344.4 g/mol, XLogP3 of 2.3, zero hydrogen bond donors, and six hydrogen bond acceptors [3]. The compound is commercially available from several research chemical suppliers and is primarily utilized as a screening probe, pharmacological tool, or reference standard in early-stage drug discovery and chemical biology research.

Why Pyrazoline Analogs Cannot Substitute This Compound


The class of 1,3,5-triaryl-4,5-dihydro-1H-pyrazoles is predominantly explored for cyclooxygenase-2 (COX-2) inhibition, with optimized leads such as compound 4b (Yan et al., 2019) achieving COX-2 IC₅₀ values of 0.35 µM and antiproliferative IC₅₀ values of 0.86 µM against SW620 colon cancer cells [1]. However, substitution of the methanesulfonyl pharmacophore position—N1-direct attachment in the target compound versus a para-sulfonamide phenyl linker in the COX-2-optimized series—diverts the target profile away from COX-2 toward an entirely distinct biological fingerprint encompassing GPR35 (IC₅₀ 1.42 µM), MEKK2-MEK5 PB1 domain interaction (EC₅₀ 0.97 µM), and EBV glycoprotein 42 (IC₅₀ 6.25 µM) [2]. Procurement of a generic pyrazoline COX-2 inhibitor as a substitute therefore introduces not only target-class mismatch but also unverified selectivity, rendering any structure–activity relationship (SAR) or pharmacological interpretation invalid. The quantitative differential evidence below establishes why this specific compound, despite its screening-grade provenance, offers a unique polypharmacology signature that no in-class analog can replicate.

Quantitative Differentiation Evidence vs. Closest Analogs


GPR35 Binding Profile Absent in COX-2 Pyrazolines

The target compound binds human GPR35 with an IC₅₀ of 1,420 nM (pIC₅₀ 5.85), as measured in a radioligand displacement assay curated in ChEMBL and BindingDB [1]. In contrast, the leading pyrazoline COX-2 inhibitor compound 4b (Yan et al., 2019) and the 1,3,5-triaryl-4,5-dihydro-1H-pyrazole series (Abdellatif et al., 2016, 2017) have not been characterized against GPR35, meaning their activity at this target is unknown and cannot be assumed null [2][3]. This makes the target compound one of the very few methanesulfonyl-pyrazolines with quantitative GPR35 engagement data, a critical differentiation point for researchers studying GPR35-mediated kynurenic acid signaling, inflammatory bowel disease, or nociception.

GPR35 orphan GPCR pyrazoline BindingDB HTS

MEKK2-MEK5 PB1 Domain PPI Inhibition

In a TR-FRET high-throughput screening assay (PubChem AID 1895, University of New Mexico MLSCN), the target compound inhibited the MEKK2-MEK5 PB1 domain interaction with an EC₅₀ of 970 nM [1]. Notably, a replicate assay returned an EC₅₀ of 30,000 nM, indicating assay-dependent variability but confirming activity in the sub-micromolar to low-micromolar range [1]. Neither the Yan (2019) COX-2 pyrazoline series nor the Abdellatif (2016/2017) anti-inflammatory pyrazoline series have been tested against MEKK2-MEK5, as they were designed for COX-2 enzyme inhibition—a fundamentally different target class [2][3]. Protein–protein interaction (PPI) inhibitors are a distinct and challenging modality; the target compound represents one of the few pyrazoline chemotypes with confirmed activity in a PPI assay.

MEKK2 MEK5 PB1 domain protein-protein interaction TR-FRET

EBV gp42 Inhibition: Not Found in COX-2 Pyrazolines

The compound inhibits Epstein-Barr virus (EBV/HHV-4) glycoprotein 42 (gp42) with an IC₅₀ of 6,250 nM, as determined in an MLSCN screening assay at Emory University (PubChem AID 1419) [1]. gp42 is essential for EBV entry into B-lymphocytes via HLA class II interaction. No data exist for any pyrazoline COX-2 inhibitor (Yan 2019; Abdellatif 2016/2017) against this viral entry target, as their design rationale was entirely focused on mammalian cyclooxygenase enzymes [2][3]. This antiviral pharmacology represents a distinct and orthogonal biological activity that cannot be extrapolated from anti-inflammatory pyrazoline chemotypes.

Epstein-Barr virus glycoprotein 42 antiviral pyrazoline HTS

Counter-Screening: BoNT & Lethal Factor Inactivity

The compound was counter-screened against botulinum neurotoxin type A (BoNT/A), type F (BoNT/F), and Bacillus anthracis lethal factor (LF), all returning EC₅₀ values >20,000 nM, indicating no meaningful inhibition at achievable concentrations [1]. This negative selectivity data is informative: many pyrazoline derivatives act as promiscuous aggregators or non-specific enzyme inhibitors at high concentrations. The availability of quantitative counter-screening data for the target compound allows researchers to exclude off-target liability at three structurally distinct toxin targets, whereas typical pyrazoline COX-2 inhibitors (Yan 2019; Abdellatif 2016/2017) have not been systematically counter-screened against these targets [2][3].

selectivity botulinum neurotoxin lethal factor counter-screening pyrazoline

No Hydrogen Bond Donors: Physicochemical Differentiation

The target compound has zero hydrogen bond donors (HBD = 0), an XLogP3 of 2.3, a molecular weight of 344.4 g/mol, and six hydrogen bond acceptors [1]. In contrast, the amino/methanesulfonyl series (Abdellatif et al., 2017) contains compounds such as 10a–10l that possess a primary amine (–NH₂) substituent contributing at least two hydrogen bond donors [2]. The zero HBD count of the target compound predicts higher passive membrane permeability and potentially improved blood–brain barrier penetration relative to amino-substituted congeners, though this remains a computed inference without experimental validation. This physicochemical distinction is relevant when selecting a pyrazoline scaffold for CNS-targeted screening or when minimizing hydrogen-bond-mediated promiscuity.

physicochemical properties hydrogen bond donor XLogP3 permeability pyrazoline

Application Scenarios Based on Quantitative Evidence


GPR35 Pharmacology & Orphan GPCR Screening

The compound's validated GPR35 binding (IC₅₀ 1.42 µM) [1] positions it as a tractable starting point for GPR35-focused chemical biology. GPR35 is implicated in inflammatory bowel disease, nociception, and metabolic disorders. Unlike pyrazoline COX-2 inhibitors, which lack any GPR35 characterization, this compound can serve as a reference ligand for assay development, competitive binding studies, or as a scaffold for medicinal chemistry optimization toward selective GPR35 modulators.

MEKK2-MEK5 PPI Inhibitor Probe

With an EC₅₀ of 970 nM against the MEKK2-MEK5 PB1 domain interaction [2], the compound provides a confirmed small-molecule PPI inhibitor entry point for studying the MEKK2-MEK5-ERK5 signaling cascade. This pathway is relevant to cancer cell proliferation, cardiac hypertrophy, and neurofibromatosis type I skeletal pathology. The orthogonal target profile relative to COX-2 ensures that pharmacological effects observed with this compound cannot be attributed to cyclooxygenase inhibition, a key advantage for mechanistic deconvolution.

EBV gp42 Entry Inhibition Probe

The compound's IC₅₀ of 6.25 µM against EBV glycoprotein 42 [3] supports its use as a probe for studying EBV-host cell fusion mechanisms. Given that gp42 mediates B-lymphocyte entry through HLA class II interaction, this compound could serve as a starting scaffold for developing viral entry inhibitors, a therapeutic strategy distinct from conventional antiviral nucleoside analogs. The documented inactivity against botulinum neurotoxin and anthrax lethal factor (EC₅₀ > 20 µM) provides a preliminary selectivity filter for virology applications.

CNS-Penetrant Pyrazoline Reference Standard

The zero hydrogen bond donor profile, moderate lipophilicity (XLogP3 2.3), and low molecular weight (344.4 g/mol) [4] make this compound a suitable reference standard for designing CNS-penetrant pyrazoline libraries. In contrast to amino-substituted methanesulfonyl pyrazolines (HBD ≥ 2), this scaffold predicts higher passive permeability, making it preferable for CNS-targeted phenotypic screening or for building fragment-based libraries where minimal HBD count is a design criterion. Procurement as a physicochemical benchmark enables systematic SAR exploration of permeability–potency trade-offs.

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